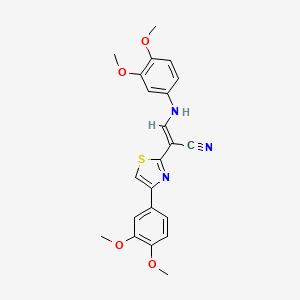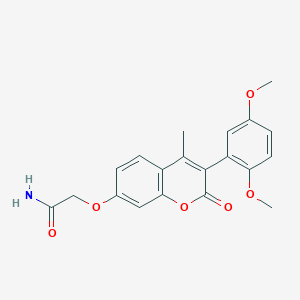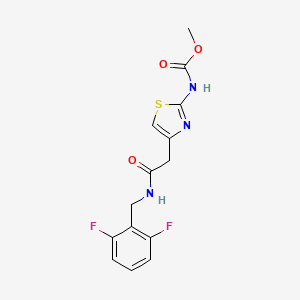![molecular formula C13H16FN5O B2491793 3-Fluor-N,N-Dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-carboxamid CAS No. 2201943-90-8](/img/structure/B2491793.png)
3-Fluor-N,N-Dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Wissenschaftliche Forschungsanwendungen
3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as inhibitors of cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cdk2, which plays a crucial role in cell cycle progression . Therefore, this compound may potentially affect cell cycle-related pathways.
Pharmacokinetics
The presence of fluorine in the compound may enhance its metabolic stability and bioavailability .
Result of Action
Compounds with similar structures have been shown to inhibit the growth of various cell lines . Therefore, this compound may potentially exhibit anti-proliferative effects.
Action Environment
The presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors, suggesting that the compound’s optical properties may be influenced by the surrounding environment .
Biochemische Analyse
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which can be influenced by electron-donating groups (EDGs) at certain positions on the fused ring . This suggests that 3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules in a way that influences their optical properties.
Cellular Effects
Related compounds have been shown to have significant effects on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their significant photophysical properties and applications in material science.
Indole derivatives: Exhibiting diverse biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide stands out due to its unique structural features and the specific biological activities it exhibits. Its fluorine substitution and pyrazolo[1,5-a]pyrazine core contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3-fluoro-N,N-dimethyl-1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)4-7-18(9-13)11-10-3-5-16-19(10)8-6-15-11/h3,5-6,8H,4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGMOTZMBWUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NC=CN3C2=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2491725.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)
